BrettPhosPdG4
Description
Evolution of Buchwald Precatalysts: Historical Context and Advancements
The development of palladium precatalysts by the Buchwald group has revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. researchgate.net The progression through successive generations of these catalysts has been driven by the need to overcome the limitations of their predecessors, aiming for increased stability, activity, and broader substrate scope.
The first-generation (G1) precatalysts facilitated the easier generation of the active Pd(0) species, which was a significant improvement over using separate palladium sources and ligands. sigmaaldrich.com However, the synthesis of G1 precatalysts could be tedious, and their activation often required strong bases and was slow at room temperature with weaker bases. nih.gov
The second-generation (G2) precatalysts featured a biphenyl-based ligand framework instead of the phenethylamine-based backbone of the G1 systems. sigmaaldrich.com This modification allowed for the generation of the active catalyst at room temperature with milder bases like carbonates and phosphates, expanding their utility in reactions such as the Suzuki-Miyaura coupling. sigmaaldrich.commatthey.com
The advent of third-generation (G3) precatalysts addressed the need to accommodate bulkier and more electron-rich biarylmonophosphine ligands, such as the BrettPhos family. sigmaaldrich.com By replacing the chloride ligand with a non-coordinating methanesulfonate (B1217627) anion, G3 precatalysts exhibited enhanced stability in solution and could be prepared with a wider variety of phosphine (B1218219) ligands. sigmaaldrich.compsu.edu A notable drawback of G3 precatalysts, however, is the formation of carbazole (B46965) as a byproduct during the activation of the catalyst. In some instances, this carbazole byproduct can inhibit the catalytic cycle by competing for the substrate. sigmaaldrich.com
To mitigate this issue, fourth-generation (G4) precatalysts were developed. BrettPhosPdG4 is a prime example of this generation, designed to prevent the formation of inhibitory byproducts while maintaining the high activity and stability of its predecessors. sigmaaldrich.com
Distinctive Structural Features of this compound as a Fourth-Generation System
This compound is a well-defined, air- and moisture-stable palladium(II) complex. Its chemical name is Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II). The key structural features that contribute to its exceptional performance are:
The BrettPhos Ligand: This bulky and electron-rich biarylmonophosphine ligand is crucial to the catalyst's high reactivity. It possesses dicyclohexylphosphino and 3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl moieties. The methoxy (B1213986) groups on the phosphine-containing ring are considered essential for its superior reactivity. organic-chemistry.org The steric bulk of the ligand facilitates the formation of the highly active, monoligated Pd(0) species, which is believed to be the key intermediate in many cross-coupling catalytic cycles. nih.gov
The Methylated Aminobiphenyl Backbone: A defining feature of G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone. sigmaaldrich.com During the in situ activation of the precatalyst to the active Pd(0) species, this methylated amine is released as N-methylcarbazole. Unlike the carbazole generated from G3 precatalysts, N-methylcarbazole is a less intrusive byproduct and is less likely to interfere with the catalytic reaction. sigmaaldrich.com
The Methanesulfonate Anion: The presence of the weakly coordinating methanesulfonate (OMs) anion contributes to the precatalyst's high stability and solubility in common organic solvents. sigmaaldrich.compsu.edu This feature also facilitates the rapid generation of the active catalytic species under mild reaction conditions. psu.edu
These structural components work in concert to provide a precatalyst that is not only robust and easy to handle but also highly efficient in generating the active catalyst, leading to lower catalyst loadings and shorter reaction times.
Overview of Catalytic Prominence and Scope in Cross-Coupling Methodologies
This compound has demonstrated remarkable versatility and efficiency in a variety of palladium-catalyzed cross-coupling reactions. Its primary applications lie in the formation of C-N, C-C, and C-O bonds, which are fundamental transformations in medicinal chemistry, materials science, and natural product synthesis.
Buchwald-Hartwig Amination: this compound is particularly renowned for its exceptional performance in C-N cross-coupling reactions. nih.gov It has proven to be highly effective for the challenging monoarylation of primary amines, a transformation that is often plagued by the formation of diarylated byproducts. organic-chemistry.orgnih.gov The catalyst system enables the coupling of a wide range of aryl chlorides and mesylates with various primary aliphatic amines and anilines with high selectivity and yields, often at very low catalyst loadings. organic-chemistry.orgnih.gov
| Aryl Halide/Mesylate | Amine | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 4-Chloroanisole (B146269) | Hexylamine (B90201) | N-(4-methoxyphenyl)hexan-1-amine | 99 | 0.05 mol% Pd, K2CO3, t-BuOH, 1 h |
| 4-tert-Butylphenyl methanesulfonate | Aniline | 4-tert-Butyldiphenylamine | 95 | 1 mol% Pd, K2CO3, t-BuOH, 110 °C, 3 h |
| 4-Chloroanisole | Methylamine | N-Methyl-4-methoxyaniline | >97 (selectivity) | 1 mol% Pd, K2CO3, t-BuOH, RT |
Suzuki-Miyaura Coupling: While perhaps most famous for aminations, the BrettPhos ligand in conjunction with palladium is also effective for Suzuki-Miyaura couplings, a cornerstone of C-C bond formation. The catalyst system promotes the coupling of aryl halides with arylboronic acids, tolerating a wide range of functional groups. matthey.com The use of G4 precatalysts like this compound is advantageous in these reactions, particularly when dealing with unstable boronic acids. sigmaaldrich.com
| Aryl Halide | Boronic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | ~95 | 1 mol% Pd, Na2CO3, MeOH/H2O, RT, 1 h |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 4'-Methyl-4-methoxybiphenyl | >90 | Low catalyst loading, various bases and solvents |
C-O Coupling: The formation of aryl ethers via C-O cross-coupling is another area where BrettPhos-based catalysts have shown significant utility. researchgate.netmit.edu These reactions can be challenging, but the unique electronic and steric properties of the BrettPhos ligand facilitate the desired transformation. For instance, the Pd/BrettPhos system has been successfully employed for the methoxylation of activated aryl bromides under mild conditions. researchgate.net
| Aryl Halide | Alcohol | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 1-(4-Bromophenyl)ethan-1-one | Methanol | 1-(4-Methoxyphenyl)ethan-1-one | 92 | Pd/BrettPhos, mild conditions |
| Electron-deficient aryl bromides | Phenols | Aryl phenyl ethers | Good | Pd catalyst with BrettPhos-type ligands, moderate temperatures |
The broad applicability and high performance of this compound underscore its importance in modern organic synthesis, providing chemists with a reliable and efficient tool for the construction of complex molecules.
Structure
2D Structure
Properties
CAS No. |
1599466-83-7 |
|---|---|
Molecular Formula |
C49H69NO5PPdS- |
Molecular Weight |
921.5 g/mol |
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C35H53O2P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
YGIUDYZKEHOKOY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for Brettphospdg4 and Analogues
Strategies for Precatalyst Synthesis and Derivatization
The synthesis of BrettPhosPdG4 is part of an evolution of palladium precatalysts developed to improve stability, solubility, and catalytic activity. sigmaaldrich.comsigmaaldrich.com The general strategy for synthesizing Buchwald-type precatalysts involves the reaction of a palladium(II) precursor with a specific phosphine (B1218219) ligand. psu.eduresearchgate.net
This compound is a fourth-generation (G4) Buchwald precatalyst. sigmaaldrich.comalfachemic.com The G4 precatalysts represent an advancement over the third-generation (G3) by incorporating a methylated amino group on the biphenyl (B1667301) backbone of the palladacycle. sigmaaldrich.com This modification is designed to prevent potential catalyst inhibition by the carbazole (B46965) byproduct that is formed during the activation of G3 precatalysts. sigmaaldrich.com
The synthesis of G3 and G4 precatalysts is modular. It typically starts with the formation of a dimeric palladium complex, which then reacts with the desired phosphine ligand. For G3 precatalysts, the common intermediate is a μ-OMs dimer (a methanesulfonate-bridged palladacycle dimer), which is synthesized from 2-aminobiphenyl (B1664054). nih.govrsc.org This dimer is then treated with a variety of phosphine ligands, including those from the BrettPhos family, to yield the final monomeric precatalyst in high yields. sigmaaldrich.comnih.gov The use of a mesylate (OMs) anion, as opposed to a chloride, enhances the solution stability of the precatalysts and broadens the scope of compatible phosphine ligands. nih.govrsc.org
The synthesis for the G4 analogue follows a similar path, starting from the corresponding N-methylated 2-aminobiphenyl derivative to form the G4 dimer. This dimer then reacts with the BrettPhos ligand to furnish the this compound precatalyst. sigmaaldrich.comenamine.net These precatalysts are noted for their stability in air and moisture, good solubility in common organic solvents, and the ability to efficiently generate the active catalytic species with lower catalyst loadings and shorter reaction times. sigmaaldrich.comsigmaaldrich.comalfachemic.com
Table 1: General Synthetic Scheme for G4 Precatalysts
| Step | Reactants | Product | Key Features |
| 1 | N-methyl-2-aminobiphenyl, Palladium source (e.g., Pd(OAc)₂) | Dimeric N-methylated palladacycle | Forms the core structure of the G4 precatalyst. |
| 2 | Dimeric N-methylated palladacycle, BrettPhos Ligand | This compound | Modular synthesis allowing for various ligand introductions. |
Precursor Design and Ligand Architecture within the BrettPhos Family
The efficacy of the this compound precatalyst is intrinsically linked to the sophisticated architecture of the BrettPhos ligand and the design of the palladium precursor. The Buchwald phosphine ligands are a class of electron-rich, sterically bulky dialkylbiaryl phosphines that have proven highly effective in a wide range of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comwikipedia.org
The BrettPhos ligand, systematically named 2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, possesses several key structural features that contribute to its high performance. blogspot.com
Steric Bulk : The dicyclohexylphosphino group and the bulky 2',4',6'-triisopropylbiphenyl moiety create a sterically demanding environment around the palladium center. This bulk is thought to facilitate the reductive elimination step in the catalytic cycle, which is often rate-limiting. wikipedia.org
Electron-Rich Nature : The phosphine center is highly electron-donating, which promotes the oxidative addition of aryl halides to the Pd(0) center, the initial step in many cross-coupling reactions. wikipedia.org
Biphenyl Backbone : The biaryl scaffold provides a rigid and well-defined geometry, positioning the bulky substituents optimally. The methoxy (B1213986) groups at the 3 and 6 positions further modulate the electronic properties of the ligand. wikipedia.orgblogspot.com
The precursor design has evolved through several generations to optimize the in situ generation of the active LPd(0) catalyst. sigmaaldrich.com The G4 precatalyst design features an N-methylated aminobiphenyl scaffold. sigmaaldrich.com Upon activation with a base, this precursor undergoes reductive elimination to form the active L-Pd(0) species and N-methylcarbazole. The formation of N-methylcarbazole is considered more benign compared to the unsubstituted carbazole generated from G3 precatalysts, which can sometimes inhibit catalytic activity. sigmaaldrich.com The combination of the advanced G4 precursor design with the robust BrettPhos ligand architecture results in a highly active, stable, and versatile catalyst system. sigmaaldrich.comalfachemic.com
An improved, safer, and more scalable synthetic process for the BrettPhos ligand itself has been developed, utilizing Grignard reagents and catalytic amounts of copper instead of the more hazardous t-butyllithium and stoichiometric copper required previously. nih.gov
Table 2: Key Architectural Features of the BrettPhos Ligand
| Feature | Component | Purpose |
| Phosphine Group | Dicyclohexylphosphino | Provides steric bulk and electron-donating character. |
| Biphenyl Moiety 1 | 3,6-dimethoxybiphenyl | Serves as the backbone and enhances electron density. |
| Biphenyl Moiety 2 | 2',4',6'-triisopropylphenyl | Contributes significant steric hindrance. |
Advanced Characterization Techniques for Precatalyst Structure Elucidation
A suite of advanced spectroscopic and analytical techniques is essential for the unambiguous structural characterization of this compound and its analogues. These methods confirm the identity and purity of the synthesized precatalysts and provide insight into their structural and electronic properties. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool.
¹H NMR is used to verify the structure of the organic ligand framework and the aminobiphenyl portion of the palladacycle. Studies on related complexes have used ¹H NMR to probe the electronic environment of the palladium center by observing chemical shifts of associated groups. nih.gov
³¹P NMR is crucial for characterizing phosphine-containing compounds. It provides information about the coordination of the BrettPhos ligand to the palladium center and can help identify phosphorus-containing impurities.
Advanced NMR Techniques , such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) and various 2D correlation experiments (e.g., HETCOR), can elucidate through-space proximities and bonding connectivities within the molecule. crc1333.de For solid-state analysis, Magic Angle Spinning (MAS) NMR can be employed. crc1333.de
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the precatalyst. researchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to identify characteristic vibrational frequencies of functional groups within the precatalyst structure, such as the S=O stretches of the methanesulfonate (B1217627) anion. researchgate.netresearchgate.net
Together, these techniques provide a comprehensive characterization of the this compound precatalyst, ensuring its structural integrity and purity for use in catalytic applications. enamine.net
Activation Pathways and Formation of Active Catalytic Species of Brettphospdg4
Mechanistic Understanding of Precatalyst Activation to [Pd(0)] and [Pd(II)] Catalytic Cycles
The primary function of a palladium precatalyst is to serve as a stable and reliable source of a catalytically active monoligated Pd(0) species, typically represented as LPd(0), which initiates the catalytic cycle. The activation of BrettPhosPdG4 is designed to be rapid and efficient in the presence of a base. sigmaaldrich.com The G4 precatalyst enters the catalytic cycle via a base-promoted reductive elimination. This process is believed to involve the deprotonation of the carbazole-based scaffold, which facilitates the elimination of the carbazole (B46965) moiety and the methanesulfonate (B1217627) anion, thereby reducing the Pd(II) center to the highly reactive Pd(0) state. sigmaaldrich.com
Once the active LPd(0) species, [Pd(BrettPhos)], is formed, it enters the canonical Pd(0)/Pd(II) catalytic cycle, which is central to numerous cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govlibretexts.org The generally accepted mechanism for a C-N cross-coupling reaction proceeds through the following key steps:
Oxidative Addition : The catalytic cycle begins when the electron-rich, coordinatively unsaturated LPd(0) complex reacts with an aryl halide (Ar-X) or pseudohalide. nih.gov This step involves the insertion of the palladium atom into the Ar-X bond, resulting in the formation of a square planar Pd(II) intermediate, [LPd(Ar)(X)]. libretexts.org
Amine Coordination and Deprotonation : The amine nucleophile (R₂NH) then coordinates to the Pd(II) center. Following coordination, a base present in the reaction mixture abstracts a proton from the bound amine. This step is crucial and results in the formation of a palladium-amido complex, [LPd(Ar)(NR₂)]. nih.gov
Reductive Elimination : This is the final, product-forming step of the cycle. The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the desired aryl amine product. libretexts.org This process simultaneously regenerates the active LPd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
The stability and reactivity of the intermediates in this cycle are highly dependent on the nature of the phosphine (B1218219) ligand, the substrates, and the reaction conditions.
Role of Ancillary Ligands and Counterions in Active Species Generation
The performance of the this compound precatalyst is intrinsically linked to the properties of its constituent parts: the BrettPhos ligand and the methanesulfonate counterion.
The BrettPhos ligand is a bulky biaryl monophosphine ligand. nih.gov Its structural features are critical for the catalyst's activity and selectivity:
Bulkiness : The steric hindrance provided by the ligand promotes the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle. It also helps to ensure that the palladium center is monoligated, which is generally the most active catalytic species.
Electron-donating Properties : As an electron-rich phosphine, BrettPhos increases the electron density on the palladium center. This electronic property facilitates the initial oxidative addition of the aryl halide to the Pd(0) species, a key activation step. nih.gov
Scaffold Design : The specific biaryl backbone of the BrettPhos ligand is designed to be both robust and capable of promoting high catalytic turnover numbers, making it effective for challenging couplings, including those involving primary amines where over-arylation can be a competing side reaction. sigmaaldrich.comnih.gov
The methanesulfonate (OMs) counterion also plays a significant role. In the development of Buchwald precatalysts, moving from chloride to the more electron-withdrawing and non-coordinating methanesulfonate anion was a key advancement for the third-generation (G3) systems, a feature retained in G4. sigmaaldrich.com This modification is thought to increase the Lewis acidity of the palladium center in the precatalyst, which can facilitate amine binding during the catalytic cycle. nih.gov A non-coordinating anion is less likely to compete with the incoming nucleophile for a coordination site on the palladium, thereby enhancing reaction rates.
Ancillary ligands, in general, modulate the reactivity of the metal center by tuning its steric and electronic environment. illinois.edu This principle is evident in how the BrettPhos ligand enables the coupling of a wide range of substrates that would be unreactive with less sophisticated catalyst systems. nih.gov
Influence of Reaction Conditions on Catalyst Induction and Pre-equilibria
Base Selection and Concentration : The base is not merely a stoichiometric reagent for deprotonating the amine; it is intimately involved in the activation of the precatalyst and the turnover of the catalytic cycle. Common bases used with BrettPhos-supported catalysts include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.gov The choice of base can significantly affect the reaction outcome. Kinetic studies have shown that the concentration and nature of the base can alter the rate-limiting step of the cycle. chemrxiv.org For instance, in certain C-N couplings, a high concentration of a strongly coordinating base can inhibit the reaction by competing with the amine for coordination to the palladium(II) intermediate. chemrxiv.org
Temperature : Reaction temperature is a critical variable that can influence both the rate of reaction and the stability of the catalyst. An optimal temperature exists for most coupling reactions, above which thermal decomposition of the catalyst or intermediates can occur, leading to the formation of inactive palladium black. mdpi.com Conversely, temperatures that are too low may result in slow reaction rates.
Solvent : The choice of solvent impacts the solubility of the reagents and the stability of the catalytic species. Ethereal solvents such as dioxane and tetrahydrofuran (B95107) (THF) are commonly employed for Buchwald-Hartwig amination reactions using this compound. sigmaaldrich.comnih.gov The polarity and coordinating ability of the solvent can influence the pre-equilibria involved in the formation of the active catalyst and the rates of the individual steps in the catalytic cycle.
| Parameter | Condition | Observation | Reference |
| Base | Weakly coordinating vs. Strongly coordinating | The reaction rate can be either positively or negatively influenced. A model where the turnover-limiting step depends on the relative nucleophilicity of the base versus the amine has been proposed. | chemrxiv.org |
| Temperature | 120 °C | Optimal productivity observed in a methoxycarbonylation reaction. | mdpi.com |
| Temperature | 130 °C | Drastic decrease in productivity and observation of palladium metal, indicating catalyst decomposition. | mdpi.com |
| Solvent | Ethereal (e.g., dioxane) | Commonly used and effective for C-N couplings with BrettPhos. | nih.gov |
| Reactant Concentration | Increased alkene concentration | Can lead to improved product formation but may also cause issues with the integrity of other components in complex systems. | nih.gov |
Mechanistic Investigations of Brettphospdg4 Catalyzed Reactions
Elucidation of Catalytic Cycles: Oxidative Addition, Transmetalation, and Reductive Elimination
The catalytic cycle of BrettPhosPdG4, like other palladium-catalyzed cross-coupling reactions, is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The bulky and electron-rich nature of the BrettPhos ligand plays a critical role in modulating the kinetics and thermodynamics of each step.
Oxidative Addition: This is the initial and often rate-determining step, involving the reaction of an organic halide or pseudohalide (Ar-X) with the active Pd(0) species. wikipedia.orgresearchgate.net This process increases the palladium's oxidation state from Pd(0) to Pd(II) and its coordination number by two. libretexts.org For catalysts bearing bulky biarylphosphine ligands like BrettPhos, computational and kinetic studies strongly indicate that the active catalytic species is a monoligated L1Pd(0) complex. researchgate.net The extreme bulk of the BrettPhos ligand facilitates the formation of this highly reactive 12-electron species from the precatalyst. The oxidative addition results in a square planar Pd(II) intermediate, (BrettPhos)Pd(Ar)(X).
Transmetalation: Following oxidative addition, the transmetalation step occurs. In this stage, the aryl or other organic group from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide. For instance, in a Suzuki coupling, an organoboron reagent would transfer its organic group. mdpi.com This step generates a diorganopalladium(II) intermediate, (BrettPhos)Pd(Ar)(R). The efficiency of this step can be influenced by the nature of the base, solvent, and the specific organometallic reagent used. nih.gov
Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.org The two organic groups (Ar and R) on the palladium(II) center couple and are eliminated from the coordination sphere, forming the new C-C or C-heteroatom bond. libretexts.org This process reduces the palladium center from Pd(II) back to the active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org Theoretical calculations have shown that the steric repulsion between the bulky groups on the BrettPhos ligand and the coordinating groups on the metal center can lower the activation barrier for reductive elimination. researchgate.net Kinetic studies of C-N cross-coupling reactions using BrettPhos-ligated catalysts suggest that reductive elimination is often not the problematic or slowest step in the cycle. mit.edu
A generalized catalytic cycle is depicted below:
Activation: The this compound precatalyst generates the active, monoligated (BrettPhos)Pd(0) species.
Oxidative Addition: (BrettPhos)Pd(0) + Ar-X → (BrettPhos)Pd(Ar)(X)
Transmetalation: (BrettPhos)Pd(Ar)(X) + R-M → (BrettPhos)Pd(Ar)(R) + M-X
Reductive Elimination: (BrettPhos)Pd(Ar)(R) → (BrettPhos)Pd(0) + R-Ar
Identification and Characterization of Key Intermediates and Transition States
The direct observation and characterization of intermediates and transition states in a catalytic cycle are challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided significant insight into the species involved in BrettPhos-mediated catalysis.
Key Intermediates:
Oxidative Addition Complexes (OACs): For very bulky biarylphosphine ligands like BrettPhos, the corresponding OACs, [(BrettPhos)Pd(Ar)(X)], are not just transient intermediates but can be synthesized, isolated, and stored. These complexes have been shown to be highly effective and convenient precatalysts for a variety of cross-coupling reactions, including C-N, C-O, and C-F couplings. researchgate.net
Catalyst Resting State: In catalytic reactions, the "resting state" is the most stable and abundant catalyst species present in the reaction mixture. Its identity can provide clues about the rate-limiting step of the cycle. For the palladium-catalyzed C-N cross-coupling of various diarylamines and aryl halides using ligands including BrettPhos, the resting state has been identified as the L-Pd(II)-amido complex, [(BrettPhos)Pd(Ar)(NR2)]. mit.edu This suggests that a step after the formation of this complex, such as reductive elimination, is kinetically significant, although not necessarily rate-limiting under all conditions.
Transition States: The structures and energies of transition states are typically elucidated through computational methods, such as Density Functional Theory (DFT) calculations. researchgate.net For reactions involving bulky ligands like tBuBrettPhos (a derivative of BrettPhos), the entire free energy profile of the catalytic cycle has been mapped computationally. researchgate.net These studies have identified key transition states for oxidative addition, transmetalation, and reductive elimination, confirming that all three steps can proceed through a monoligated palladium center. researchgate.net A unique "ligand modification transition state," involving the migration of a coordinating aryl group, has also been identified through these theoretical calculations. researchgate.net
| Species Type | Example Structure | Role in Catalysis | Method of Characterization |
|---|---|---|---|
| Active Catalyst | (BrettPhos)Pd(0) | Enters catalytic cycle | Kinetic Studies, Computational Modeling researchgate.net |
| Oxidative Addition Complex | (BrettPhos)Pd(Ar)(X) | Intermediate / Precatalyst | Isolation & Synthesis, X-ray Crystallography researchgate.net |
| Amido Complex (Resting State) | (BrettPhos)Pd(Ar)(NR₂) | Catalyst Resting State (C-N Coupling) | Kinetic Studies, NMR Spectroscopy mit.edu |
| Diorganopalladium Complex | (BrettPhos)Pd(Ar)(R) | Precursor to Reductive Elimination | Computational Modeling researchgate.net |
Analysis of On-Cycle versus Off-Cycle Pathways and Catalyst Deactivation Mechanisms
The efficiency of a catalytic system is determined not only by the speed of the main (on-cycle) catalytic pathway but also by the prevalence of competing off-cycle pathways and catalyst deactivation processes.
On-Cycle versus Off-Cycle Pathways: The "on-cycle" pathway is the productive sequence of elementary steps (oxidative addition, transmetalation, reductive elimination) that leads to the desired product and regenerates the active catalyst. "Off-cycle" processes involve the temporary or permanent diversion of the catalyst into unproductive states. nih.gov These off-cycle species can significantly impact the reaction rate and selectivity. nih.gov
In some palladium-catalyzed systems, catalyst aggregation can lead to the formation of inactive or less active dimeric or oligomeric species, which act as off-cycle reservoirs. nih.gov For the catalytic cycle to proceed, these aggregates must dissociate to release the active monomeric catalyst. nih.gov The concentration of additives can also lead to the formation of off-cycle species; for example, high concentrations of acetate (B1210297) have been proposed to form an inactive [Pd(OAc)3]− complex in some systems. nih.gov Understanding the equilibrium between on-cycle intermediates and off-cycle species is critical for optimizing reaction conditions to maximize catalyst turnover.
Catalyst Deactivation Mechanisms: Catalyst deactivation refers to the irreversible loss of catalytic activity over time. The primary mechanisms for deactivation can be broadly categorized as chemical, thermal, and mechanical. mdpi.com For homogeneous palladium catalysts like this compound, chemical deactivation pathways are most relevant.
| Deactivation Mechanism | Description | Potential Cause |
|---|---|---|
| Poisoning | Strong chemisorption of impurities or byproducts onto the active palladium center, blocking access for substrates. researchgate.netresearchgate.net | Sulfur compounds, phosphorus-containing impurities (e.g., P₂O₅, PO₄³⁻). researchgate.netrsc.org |
| Pd(0) Agglomeration | Reduction of active Pd(II) or aggregation of Pd(0) species into inactive bulk palladium nanoparticles (Pd black). nih.gov | Promoted by certain reagents (e.g., amines), high temperatures, or slow reductive elimination. nih.gov |
| Ligand Degradation | Cleavage or modification of the phosphine (B1218219) ligand under harsh reaction conditions. | High temperatures, presence of strong nucleophiles or oxidants. |
| Fouling | Deposition of insoluble organic or inorganic materials on the catalyst, blocking active sites. mdpi.com | Polymerization of substrates or products. |
One of the most common deactivation pathways for palladium catalysts is the reduction of the active species to form catalytically inactive palladium(0) aggregates. nih.gov This can be particularly problematic if the rate of oxidative addition is slow compared to the rate of catalyst aggregation. The bulky BrettPhos ligand helps to stabilize the monomeric Pd(0) species, mitigating this deactivation pathway to some extent.
Stereochemical Implications and Enantioselectivity Control in Asymmetric Catalysis
This section addresses the three-dimensional aspects of reactions catalyzed by this compound.
Stereochemical Implications: The stereochemical outcome of a cross-coupling reaction is determined during the elementary steps of the catalytic cycle. For reactions involving chiral substrates, particularly those with stereocenters adjacent to the reacting carbon, the question of whether the reaction proceeds with retention or inversion of configuration is critical.
Studies on Suzuki reactions with alkylboron nucleophiles have shown that the stereochemical course of transmetalation is a key factor. nih.govnih.gov For primary alkylboron reagents, transmetalation to palladium generally proceeds with retention of stereochemistry, regardless of the ligand or other reaction parameters. nih.govnih.govresearchgate.net However, for secondary alkylboron nucleophiles, the stereochemical outcome (retention vs. inversion) can be highly dependent on the electronic properties of the phosphine ligand, the aryl electrophile, and steric factors. nih.govnih.gov Although these studies did not exclusively use BrettPhos, they establish a fundamental principle applicable to it: the ligand's electronic and steric properties are crucial in dictating the stereochemical course of the reaction. The reductive elimination step is generally considered to proceed with retention of configuration at both the metal-bound carbon atoms.
Enantioselectivity Control in Asymmetric Catalysis: Enantioselectivity refers to the preferential formation of one enantiomer of a chiral product over the other. Achieving high enantioselectivity requires the use of a chiral catalyst. The BrettPhos ligand itself is achiral. Therefore, this compound is not used for asymmetric catalysis to induce enantioselectivity in reactions with prochiral substrates.
However, the principles of how bulky ligands control stereochemistry are well-established and relevant. In asymmetric catalysis, enantioselectivity is typically determined in the key bond-forming or stereocenter-forming step of the reaction. nih.gov Control is exerted through steric and electronic interactions between the chiral ligand, the substrates, and the metal center in the diastereomeric transition states. rsc.org For example, in conjugate additions, enantioselectivity is often controlled by steric repulsions between a bulky group on the chiral ligand and the substrate in the carbopalladation step. nih.gov
If a chiral center were to be incorporated into the backbone of a ligand like BrettPhos, its significant steric bulk would be expected to create a highly defined and constrained chiral pocket around the palladium center. This would likely lead to strong steric differentiation between the two diastereomeric transition states, potentially resulting in high levels of enantioselectivity. The selection of the optimal catalyst in such hypothetical cases would depend on matching the steric and electronic features of the chiral ligand to the specific substrates. researchgate.net
Applications of Brettphospdg4 in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. BrettPhos Pd G4 has demonstrated exceptional efficacy in catalyzing a range of C-C bond-forming reactions, overcoming many limitations of earlier generation catalysts.
While traditionally a carbon-nitrogen bond-forming reaction, the principles of catalyst development for Buchwald-Hartwig amination have significantly influenced the design of catalysts for C-C couplings. The BrettPhos ligand, from which the G4 precatalyst is derived, was specifically designed to be highly active for C-N cross-coupling reactions. nih.govrsc.org This catalyst system is effective for the coupling of an array of primary aliphatic amines and anilines with aryl chlorides at low catalyst loadings and with fast reaction times. nih.gov A notable achievement is the first highly selective monoarylation of methylamine. nih.gov The catalyst system also enables the use of aryl mesylates as coupling partners in C-N bond-forming reactions. nih.gov
The enhanced reactivity of the BrettPhos-based catalyst is attributed to the methoxy (B1213986) substitution on the phosphine-containing arene. organic-chemistry.org This structural feature is crucial for its superior performance. organic-chemistry.org The G4 precatalyst, with a methylated amino group on the biphenyl (B1667301) backbone, offers improved solubility and stability, further enhancing its utility in these transformations. numberanalytics.com
Below is a table summarizing the performance of a BrettPhos-based catalyst in the highly selective monoarylation of primary amines with aryl chlorides.
| Entry | Aryl Chloride | Amine | Yield (%) | Catalyst Loading (mol %) | Reaction Time (h) |
|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | n-Hexylamine | 98 | 0.05 | 1 |
| 2 | 4-Chloroanisole (B146269) | n-Hexylamine | 99 | 0.05 | 1 |
| 3 | 4-Chloro-tert-butylbenzene | Cyclohexylamine | 99 | 0.05 | 1 |
| 4 | 2-Chlorotoluene | n-Hexylamine | 97 | 0.05 | 1 |
| 5 | 4-Chlorotoluene | Aniline | 99 | 0.5 | 1 |
Data sourced from Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. J. Am. Chem. Soc. 2008, 130, 13552–13554. numberanalytics.com
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental tool for the synthesis of substituted alkenes. BrettPhos Pd G4 is an effective catalyst for this transformation, promoting high yields and selectivity. researchgate.net The bulky and electron-rich nature of the BrettPhos ligand facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination. nih.gov It has been shown to be effective in the Heck reaction of electronically non-biased olefins, which are often challenging substrates. nih.govorganic-chemistry.org
BrettPhos Pd G4 is also a competent catalyst for several other important cross-coupling reactions:
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. BrettPhos-based catalysts have been shown to be effective in Negishi couplings, particularly for the formation of C(sp³)–C(sp²) bonds with a broad substrate scope. wikipedia.orgorganic-chemistry.org The high functional group tolerance of organozinc reagents makes this a valuable method in complex molecule synthesis. researchgate.net
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the nucleophilic partner. BrettPhos Pd G4 can be employed in this reaction, which is valued for the low toxicity and stability of the organosilane reagents. organic-chemistry.orgwikipedia.org The activation of the C-Si bond, typically with a fluoride (B91410) source or base, is a key step in the catalytic cycle. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The BrettPhos Pd G4 catalyst is suitable for this transformation, often in conjunction with a copper co-catalyst. organic-chemistry.org The reaction is widely used in the synthesis of conjugated enynes and other alkyne-containing molecules. nih.gov
Beyond the classical named reactions, BrettPhos-based catalysts have been utilized in novel C-C bond-forming strategies. For instance, a dual Pd- and CuH-catalyzed reductive cross-coupling of aryl halides and olefins has been developed using BrettPhos as a ligand. nih.govnih.gov This method allows for the formation of alkyl-aryl bonds from readily available starting materials. nih.govnih.gov
Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is of immense importance in the synthesis of pharmaceuticals, agrochemicals, and materials. BrettPhos Pd G4 has proven to be a highly effective catalyst for these transformations, particularly for the formation of C-N, C-O, and C-S bonds.
The Buchwald-Hartwig amination, as detailed in section 5.1.1, is a prime example of C-N bond formation catalyzed by BrettPhos-based systems. The catalyst's high activity allows for the coupling of a wide range of amines with aryl halides and pseudohalides. nih.govrsc.org
In addition to C-N bond formation, BrettPhos-based catalysts have been successfully applied to the synthesis of diaryl ethers through C-O coupling reactions. The coupling of phenols with aryl halides, a transformation that is often challenging due to competitive side reactions, can be achieved with high efficiency using bulky biarylphosphine ligands like BrettPhos. sigmaaldrich.comnih.govnih.govresearchgate.netorganic-chemistry.org
Furthermore, the formation of C-S bonds via the coupling of thiols with aryl halides is also effectively catalyzed by palladium complexes bearing monophosphine ligands such as BrettPhos. researchgate.netsigmaaldrich.com This method provides a direct route to aryl thioethers, which are important structural motifs in many biologically active molecules. sigmaaldrich.com
The table below presents examples of C-O and C-S bond-forming reactions catalyzed by BrettPhos-based systems.
| Entry | Reaction Type | Aryl Halide | Nucleophile | Yield (%) |
|---|---|---|---|---|
| 1 | C-O Coupling | 4-Bromobenzonitrile | 2,2,2-Trifluoroethanol | 95 |
| 2 | C-O Coupling | 4-Chlorobenzonitrile | 3,3,3-Trifluoropropanol | 92 |
| 3 | C-S Coupling | 4-Bromoanisole | 1-Hexanethiol | 95 |
| 4 | C-S Coupling | 1-Bromo-4-(trifluoromethyl)benzene | Cyclohexanethiol | 98 |
C-O coupling data sourced from Kumar, K.; et al. Angew. Chem. Int. Ed. 2020, 59, 9544-9548. sigmaaldrich.com C-S coupling data sourced from Jia, Y.-X.; et al. J. Am. Chem. Soc. 2019, 141, 10645-10650. sigmaaldrich.com
N-Arylation of Amines and Amides
The palladium-catalyzed carbon-nitrogen (C-N) bond formation, or Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, and the BrettPhos ligand system is particularly renowned for its efficacy in these reactions. msesupplies.comnih.gov BrettPhos Pd G4 is highly active for the N-arylation of a wide range of primary and secondary amines with various aryl and heteroaryl halides. sigmaaldrich.comresearchgate.net
Research has shown that catalyst systems based on the BrettPhos ligand provide one of the widest scopes for Pd-catalyzed C-N cross-coupling reactions to date. researchgate.net They are particularly effective for the monoarylation of primary aliphatic amines and anilines, often proceeding with low catalyst loadings and rapid reaction times. researchgate.net The steric bulk of the BrettPhos ligand is thought to contribute to its high catalytic activity and selectivity for primary amines. researchgate.net For instance, the coupling of hexylamine (B90201) with 4-chloroanisole can be completed in one hour using just 0.05 mol% of a palladium catalyst based on the BrettPhos ligand.
While highly effective for amines, the N-arylation of less nucleophilic secondary amides presents a greater challenge. nih.gov Studies have shown that for the coupling of secondary acyclic amides with aryl nonaflates, triflates, and chlorides, ligands derived from the BrettPhos biaryl motif but with different electronic properties, such as "JackiePhos," can be more effective. nih.govfigshare.comnih.gov In one study, reactions employing the standard BrettPhos ligand for a particularly challenging secondary amide N-arylation resulted in unsatisfactory yields. nih.gov However, the versatility of the Buchwald biaryl phosphine (B1218219) platform, including the BrettPhos family, allows for rational ligand modification to overcome these challenges. For example, the bulkier tBuBrettPhos Pd G3 precatalyst has demonstrated high efficiency in the arylation of primary amides while showing tolerance for other functional groups. sigmaaldrich.com
| Amine/Amide Substrate | Aryl Halide Substrate | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Primary Amine (e.g., Hexylamine) | 4-Chloroanisole | Pd/BrettPhos | 0.05 mol% Pd, 1 h | High | researchgate.net |
| Primary Amine | 4-Haloanisole | BrettPhos Pd G4 | Down to 0.01 mol% Pd | Excellent | sigmaaldrich.com |
| Secondary Amine (Cyclic) | Aryl Halide | Pd/RuPhos | - | High Activity | researchgate.net |
| Primary Amide | Aryl Halide | tBuBrettPhos Pd G3 | - | Very Efficient | sigmaaldrich.com |
| Acetanilide (N-Aryl Amide) | Aryl Nonaflate | Pd/JackiePhos | K3PO4, 110 °C | 78% | nih.gov |
O-Arylation and S-Arylation Reactions
The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds via cross-coupling is another critical transformation in organic synthesis. While the BrettPhos ligand family is primarily known for C-N coupling, related ligands have shown significant utility in these areas.
For C-O bond formation, the challenge often lies in the competition with β-hydride elimination from the palladium-alkoxide intermediate. nih.gov Research has shown that related, bulky biarylphosphine ligands such as RockPhos are highly effective for the intermolecular arylation of primary and secondary alcohols with a range of aryl halides. nih.govnih.gov In a direct comparison for the coupling of a primary alcohol with an electron-rich aryl halide, a catalyst based on RockPhos gave a high yield, whereas a catalyst based on the BrettPhos ligand reportedly afforded no desired product. nih.gov However, a separate study demonstrated that a Pd/BrettPhos system was mild and efficient for the methoxylation of activated aryl bromides, although the catalyst system became inactive with increasing alkyl chain length of the primary alcohol. researchgate.net The more sterically hindered tBuBrettPhos Pd G3 precatalyst has also been noted as an excellent choice for the C-O coupling of various primary alcohols with aryl halides. sigmaaldrich.com One user reported achieving a difficult C-O coupling in over 70% yield using BrettPhos Pd G2 at room temperature, where other conditions failed. reddit.com
Information on S-arylation using BrettPhos Pd G4 is less prevalent in the literature, though the general utility of Buchwald-Hartwig-type conditions for coupling thiols and thiophenols with aryl halides is well-established. nih.gov
| Alcohol Substrate | Aryl Halide Substrate | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Primary Alcohols | Aryl Halides | RockPhos Pd G3 | - | Good to Excellent | sigmaaldrich.com |
| Primary & Secondary Alcohols | (Hetero)aryl Halides | Pd/RockPhos | - | Efficient, General | nih.gov |
| Methanol | Activated Aryl Bromides | Pd/BrettPhos | Mild conditions | Efficient | researchgate.net |
| Primary Alcohols (broad spectrum) | Aryl Halides | tBuBrettPhos Pd G3 | - | Excellent Choice | sigmaaldrich.com |
Enabling Complex Molecule Synthesis and Late-Stage Functionalization
The robustness and high functional group tolerance of catalysts like BrettPhos Pd G4 make them invaluable for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. msesupplies.comresearchgate.net The ability to forge C-N and C-O bonds under mild conditions on intricate molecular scaffolds is crucial for drug discovery and development. nih.govresearchwithrutgers.com
Late-stage functionalization (LSF) is a powerful strategy that introduces chemical modifications at the final stages of a synthetic sequence, allowing for rapid diversification of complex drug-like molecules without the need for de novo synthesis. springernature.comnih.gov BrettPhos Pd G4 is well-suited for such applications. Its high efficiency and selectivity have been demonstrated in various transformations on complex substrates. For example, a study on high-throughput experimentation in pharmaceutical process chemistry highlighted the efficacy of BrettPhos Pd G4 in a ring-closure reaction, underscoring its utility in pharmaceutical synthesis. sigmaaldrich.comsigmaaldrich.comkrackeler.com In another instance, BrettPhos Pd G4 provided significant advantages over other catalysts in the synthesis of a complex fluorescent amino acid. sigmaaldrich.comsigmaaldrich.comkrackeler.com These examples showcase the catalyst's ability to operate effectively on molecules with multiple functional groups, a key requirement for successful LSF. researchgate.net
Comparative Analysis with Other State-of-the-Art Palladium Catalysts in Specific Transformations
The efficacy of a palladium catalyst is highly dependent on the specific transformation and the nature of the ancillary ligand. BrettPhos Pd G4 is part of a suite of advanced Buchwald ligands, including RuPhos, XPhos, and SPhos, each with distinct advantages.
BrettPhos vs. RuPhos: A detailed comparative study using density functional theory (DFT) investigated the differences in catalytic activity between BrettPhos and RuPhos in the Buchwald-Hartwig amination. nih.gov The study revealed that the rate-limiting step of the catalytic cycle differs between the two. For the Pd-BrettPhos system, oxidative addition is the rate-limiting step, whereas for the Pd-RuPhos system, it is reductive elimination. nih.gov This difference is attributed to their distinct steric and electronic structures; Pd-BrettPhos is more electron-rich than Pd-RuPhos. nih.govresearchgate.net In practical terms, Pd-RuPhos often shows higher catalytic activity for sterically hindered cyclic secondary amines, while Pd-BrettPhos demonstrates superior activity for primary amines. researchgate.net
G4 vs. G3 Precatalysts: The primary advantage of the G4 precatalyst over the G3 version is the methylation of the biphenyl amine backbone. sigmaaldrich.comsigmaaldrich.com This modification prevents the in-situ formation of carbazole (B46965), a byproduct from G3 activation that can act as a competing nucleophile in C-N coupling reactions or otherwise inhibit catalysis. reddit.com The resulting N-methylcarbazole from G4 activation is less intrusive, leading to cleaner reactions and potentially higher yields. reddit.com G4 precatalysts also tend to have higher solubility while maintaining the excellent catalytic activity of their G3 counterparts.
BrettPhos vs. Other Ligands: In Suzuki-Miyaura couplings of unstable boronic acids, catalysts based on XPhos have been shown to be highly effective, providing high yields under mild conditions. sigmaaldrich.comnih.gov For C-O couplings, ligands like RockPhos are often superior to BrettPhos, particularly for unactivated substrates. sigmaaldrich.comnih.gov This highlights that while BrettPhos Pd G4 is a versatile and highly active catalyst, particularly for N-arylation, the optimal choice of ligand is transformation-dependent.
| Catalyst System | Favored Transformation | Key Mechanistic/Structural Feature | Reference |
|---|---|---|---|
| BrettPhos Pd G4 | N-Arylation of primary amines | Electron-rich; Rate-limiting step is oxidative addition. G4 avoids carbazole byproduct. | reddit.comnih.govresearchgate.net |
| RuPhos Pd G4 | N-Arylation of hindered secondary amines | Less sterically hindered than BrettPhos; Rate-limiting step is reductive elimination. | nih.govresearchgate.net |
| XPhos Pd G3/G4 | Suzuki-Miyaura coupling (esp. with unstable boronic acids) | Highly active, allows for fast precatalyst activation. | sigmaaldrich.comnih.gov |
| RockPhos Pd G3 | C-O coupling of primary/secondary alcohols | Specifically developed for challenging C-O bond formations. | sigmaaldrich.comnih.gov |
| tBuBrettPhos Pd G3 | N-Arylation of primary amides; C-O coupling | Increased steric bulk compared to BrettPhos. | sigmaaldrich.com |
Ligand Design Principles and Structure Activity Relationships Sar in Brettphospdg4 Catalysis
Impact of Ligand Modifications on Catalytic Performance
Modifications to the ligand framework are a cornerstone of optimizing catalyst performance, enabling broader substrate scope and milder reaction conditions. wikipedia.orgnih.gov The development of BrettPhos itself is a testament to this, where specific structural features were incorporated to enhance reactivity. sigmaaldrich.com
Research has shown that altering substituents on the biaryl backbone or the phosphorus atom directly impacts catalytic outcomes. For instance, modifying the N-aryl substituent in related phosphinoamide-linked bimetallic complexes demonstrated that even seemingly minor changes can lead to different reactivity and product distributions. rsc.org In the context of palladium catalysis, switching from phosphine (B1218219) ligands like BrettPhos to N-heterocyclic carbene (NHC) ligands has been explored to enhance catalyst stability and efficiency, particularly in reactions where the oxidative addition step is rate-limiting or where the phosphine ligand itself is susceptible to oxidation. researchgate.netrsc.org Such modifications can lead to significantly lower catalyst loadings and improved performance for challenging substrates. rsc.org
Furthermore, a modular approach to ligand synthesis allows for the creation of hybrid structures that balance electronic properties and steric demands, leading to enhanced stability and reactivity. acs.org This principle underscores the continuous effort to refine catalytic systems by targeted ligand modification.
Steric and Electronic Effects of the BrettPhos Ligand Framework on Reactivity and Selectivity
The catalytic behavior of the BrettPhos ligand is dictated by a finely tuned combination of its steric and electronic properties. These factors influence the elementary steps of the catalytic cycle, including oxidative addition and reductive elimination. researchgate.net
Steric Effects: BrettPhos is characterized by significant steric bulk, arising from the two methoxy (B1213986) groups on one of the biaryl rings and the isopropyl groups on the other. researchgate.net This large steric profile is a key design element in Buchwald-type ligands. nih.gov It promotes the formation of highly reactive, monoligated palladium(0) species, which is often crucial for successful catalysis, by sterically discouraging the binding of multiple ligands to the palladium center. wikipedia.orgnih.gov The substantial steric hindrance of BrettPhos is thought to contribute to its high catalytic activity specifically for reactions involving primary amines. researchgate.net In contrast, related ligands with less steric bulk, such as RuPhos, show higher activity for more sterically hindered secondary amines. researchgate.net
| Catalytic System | Key Steric Feature | Relative Electronic Nature | Rate-Limiting Step | Preferred Amine Substrate |
|---|---|---|---|---|
| Pd-BrettPhos | High steric hindrance from methoxy and isopropyl groups. researchgate.net | Electron-rich. researchgate.netnih.gov | Oxidative Addition. researchgate.netnih.govacs.org | Primary Amines. researchgate.net |
| Pd-RuPhos | Relatively smaller steric hindrance. researchgate.net | Relatively electron-deficient (compared to BrettPhos). researchgate.net | Reductive Elimination. researchgate.netnih.govacs.org | Secondary Amines. researchgate.net |
Rational Design Strategies for Enhanced Catalytic Reactivity and Stereoselectivity
The insights gained from studying the steric and electronic effects of ligands like BrettPhos provide a foundation for the rational design of new and improved catalysts. researchgate.netcatalysis.blog The goal is to create ligands that are precisely tailored for specific challenging transformations.
One key strategy involves using computational tools like DFT to model and predict how structural modifications will affect the energy barriers of different steps in the catalytic cycle. acs.orgnih.gov For a system like Pd-BrettPhos where oxidative addition is the bottleneck, rational design might focus on creating ligands that lower the energy barrier for this specific step without compromising the efficiency of subsequent steps. researchgate.net This can involve modulating the electron-donating ability of the ligand or fine-tuning its steric profile. researchgate.netrsc.org
The development of catalysts based on N-heterocyclic carbenes (NHCs) is another example of rational design. NHC ligands are strong σ-donors, which can facilitate the oxidative addition step, and they form very stable bonds with palladium, which can increase catalyst longevity. researchgate.netrsc.org By understanding the limitations of phosphine-based systems, researchers can rationally design alternative catalysts that overcome these challenges. rsc.org
Development and Evolution of Higher Generation Buchwald-Type Ligands
BrettPhosPdG4 is a fourth-generation (G4) precatalyst, representing a significant step in the evolution of Buchwald-type catalysts designed for ease of use, stability, and high activity. sigmaaldrich.comsigmaaldrich.com Each generation introduced specific improvements to address the limitations of its predecessors. sigmaaldrich.com
First Generation (G1): These initial precatalysts required a base for deprotonation to generate the active Pd(0) species. sigmaaldrich.comsigmaaldrich.com They were effective but the activation conditions were not always ideal. sigmaaldrich.com
Second Generation (G2): The G2 precatalysts featured a biphenyl-based backbone instead of the phenethylamine (B48288) backbone of G1. sigmaaldrich.com This modification allowed for the generation of the active catalyst at room temperature using weaker bases, expanding the reaction's practicality and scope. wikipedia.orgsigmaaldrich.com
Third Generation (G3): A major innovation in G3 precatalysts was the replacement of the chloride ligand with a non-coordinating methanesulfonate (B1217627) (mesylate) anion. sigmaaldrich.compsu.edu This change resulted in catalysts with enhanced solubility in common organic solvents and greater stability, while accommodating a wider array of bulky biarylphosphine ligands. sigmaaldrich.compsu.edu
Fourth Generation (G4): The this compound catalyst improves upon the G3 design by methylating the amino group of the biphenyl (B1667301) backbone carbazole (B46965) ligand. sigmaaldrich.comsigmaaldrich.com This seemingly small modification is critical, as it prevents the potential formation of residual primary aminobiphenyl impurities, a concern in pharmaceutical applications. sigmaaldrich.com G4 precatalysts retain the high reactivity, solubility, and stability of the G3 versions, allowing for low catalyst loadings and short reaction times. sigmaaldrich.comsigmaaldrich.com
Subsequent developments have continued to refine these systems, with G6 precatalysts, for example, being designed as oxidative addition complexes that can be activated without a base. sigmaaldrich.com This continuous evolution highlights a primary goal in catalyst development: creating user-friendly, robust, and highly efficient systems for challenging chemical transformations. sigmaaldrich.com
| Generation | Key Structural Feature | Activation Method | Key Improvement(s) |
|---|---|---|---|
| Gen 1 | Phenethylamine-based backbone. sigmaaldrich.com | Requires base for deprotonation. sigmaaldrich.com | Enabled easier generation of active Pd(0) compared to traditional Pd sources. sigmaaldrich.com |
| Gen 2 | Biphenyl-based backbone. sigmaaldrich.com | Activation at room temperature with weak bases. sigmaaldrich.com | Broader substrate scope and milder activation conditions. wikipedia.orgsigmaaldrich.com |
| Gen 3 | Methanesulfonate (mesylate) anion instead of chloride. psu.edu | Readily activated under general conditions. psu.edu | Improved solubility, stability, and broader ligand scope. sigmaaldrich.compsu.edu |
| Gen 4 | Methylated amino group on the carbazole backbone. sigmaaldrich.com | Maintains ease of activation from G3. sigmaaldrich.com | Prevents formation of aminobiphenyl byproducts; high solubility and activity. sigmaaldrich.com |
Computational Chemistry and Theoretical Insights into Brettphospdg4 Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Landscapes
Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate mechanisms of transition metal-catalyzed reactions, and its application to BrettPhosPdG4 has provided significant insights. DFT calculations have been instrumental in mapping the potential energy surfaces of reactions catalyzed by palladium complexes with Buchwald-type ligands, including BrettPhos. nih.gov These studies help in understanding the reaction pathways, identifying key intermediates and transition states, and explaining the catalytic activity.
A notable application of DFT is in the investigation of the Buchwald-Hartwig amination reaction. nih.govnumberanalytics.com For the Pd-BrettPhos catalytic system, the reaction proceeds through three main steps: oxidative addition, deprotonation, and reductive elimination. nih.gov DFT studies have revealed that for the Pd-BrettPhos system, the rate-limiting step is typically the oxidative addition of the aryl halide to the palladium(0) center. nih.govnumberanalytics.com This is in contrast to other ligands like RuPhos, where reductive elimination is the rate-limiting step. nih.gov This difference in the rate-determining step is attributed to the distinct steric and electronic properties of the BrettPhos ligand. nih.gov
The oxidative addition involves the cleavage of the C-Br bond of an aryl bromide, proceeding through a transition state to form a Pd(II) intermediate. nih.gov The subsequent steps involve the coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. numberanalytics.comnih.gov DFT calculations provide the free energy profile for this entire catalytic cycle, pinpointing the relative energies of all intermediates and transition states. nih.gov
Furthermore, DFT has been employed to study other reactions involving BrettPhosPd catalysts, such as fluorocarbonylation. nih.gov In these complex catalytic cycles, DFT calculations can unravel the bifunctional role of the phosphine (B1218219) ligand, where it not only coordinates to the palladium center but also participates directly in the reaction, for instance, by reacting with COF2. nih.gov
Prediction of Transition State Energies and Reaction Barriers for Key Steps
In the context of the Buchwald-Hartwig amination catalyzed by this compound, DFT calculations have estimated the activation energy barrier for the oxidative addition of an aryl bromide to be approximately 23.3 kcal/mol. nih.gov This relatively high barrier confirms that this step is indeed the rate-limiting one for the BrettPhos system. nih.gov In contrast, the barrier for the same step with the RuPhos ligand is significantly lower at 13.3 kcal/mol. nih.gov
These computational predictions are critical for explaining experimentally observed differences in catalytic activity between different ligands. For instance, the high catalytic activity of BrettPhos for primary amines has been rationalized through the analysis of transition state energies. nih.gov DFT studies have also shown that substituents on the amine and the aryl halide can influence the activation energy barriers. Amines with larger substituents or aryl halides with electron-withdrawing groups can lead to lower activation barriers for the reaction. nih.gov
The following table summarizes computed energy barriers for key steps in a Buchwald-Hartwig amination reaction catalyzed by a Pd-BrettPhos system.
| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |
| Oxidative Addition | Pd-BrettPhos + Aryl Bromide | G1-Brett-TS1 | G1-Brett-3 | 23.3 nih.gov |
This data is based on a specific model system and the values can vary depending on the substrates and reaction conditions.
Modeling Ligand-Palladium Interactions and Their Influence on Catalysis
The steric and electronic properties of the BrettPhos ligand play a profound role in the efficacy of the this compound catalyst. Computational modeling allows for a detailed examination of the interactions between the BrettPhos ligand and the palladium center, and how these interactions modulate the catalytic activity.
BrettPhos is a biaryl phosphine ligand characterized by its significant steric bulk and electron-rich nature. uwindsor.ca The bulky substituents on the phosphine and the biaryl backbone create a specific coordination environment around the palladium atom. This steric hindrance is thought to promote the formation of monoligated palladium species, [Pd(BrettPhos)], which are believed to be the active catalytic species in many cross-coupling reactions. uwindsor.ca The formation of these highly reactive 14-electron species is often a key factor in achieving high catalytic turnover.
DFT calculations can quantify the electronic effects of the ligand. The electron-donating properties of BrettPhos increase the electron density on the palladium center. This, in turn, facilitates the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions like the Buchwald-Hartwig amination. nih.govnumberanalytics.com
Furthermore, non-covalent interactions between the ligand and the substrate can play a crucial role in catalysis, particularly in enantioselective reactions. mdpi.com While BrettPhos itself is not chiral, the principles of ligand-substrate interactions are general. DFT can model these subtle interactions, such as hydrogen bonding or π-stacking, which can influence the orientation of the substrate in the transition state and thus affect the reaction's outcome and selectivity. mdpi.com
In Silico Screening and Rational Design of Novel BrettPhos Derivatives
Computational chemistry provides a powerful platform for the in silico screening and rational design of new ligands, including derivatives of BrettPhos, to develop improved catalysts. chemmethod.comdrugtargetreview.com This approach can significantly accelerate the discovery of new catalysts by predicting their potential efficacy before their synthesis and experimental testing, thereby saving considerable time and resources. chemmethod.com
The process of in silico screening typically involves creating a virtual library of candidate ligand structures, which can be derivatives of a known successful ligand like BrettPhos. chemmethod.com These virtual ligands are then evaluated computationally. For instance, DFT calculations can be used to predict the key properties of the corresponding palladium complexes, such as their stability and the energy barriers for critical steps in a catalytic cycle. drugtargetreview.commdpi.com
By systematically modifying the structure of the BrettPhos ligand—for example, by altering the substituents on the biaryl backbone or the phosphine group—researchers can explore how these changes affect the steric and electronic properties of the ligand and, consequently, the performance of the catalyst. nih.gov The insights gained from these computational studies can guide the synthesis of the most promising candidates.
Moreover, machine learning models are increasingly being integrated with computational chemistry to accelerate the screening process. mit.edu These models can be trained on data from DFT calculations to predict the properties of new ligands even more rapidly. This high-throughput screening approach holds immense potential for the discovery of novel and highly efficient catalysts for a wide range of chemical transformations. mit.edu
Methodological Advancements and High Throughput Experimentation with Brettphospdg4
Integration of BrettPhosPdG4 into High-Throughput Reaction Screening Platforms
The quest for novel chemical transformations and the optimization of reaction conditions have been significantly accelerated by the adoption of high-throughput screening (HTS) methodologies. wikipedia.orgevotec.com HTS allows researchers to conduct a vast number of experiments in parallel, rapidly identifying promising candidates from large libraries of compounds or reaction parameters. wikipedia.orgevotec.com The integration of well-defined, highly active, and versatile catalysts like this compound into these platforms is a critical step in modernizing drug discovery and materials science.
This compound, a fourth-generation Buchwald precatalyst, is particularly well-suited for HTS applications. sigmaaldrich.comalfachemic.com Its air, moisture, and thermal stability simplify handling and reduce the need for strictly inert atmospheres, which can be challenging to maintain in automated systems. sigmaaldrich.comalfachemic.com Furthermore, its high solubility in common organic solvents facilitates its use in the liquid-handling robotic systems that are central to HTS. sigmaaldrich.comalfachemic.com
To streamline its use in high-throughput workflows, this compound is available in specialized formulations. One such example is its loading onto glass beads, known as ChemBeads. This format offers enhanced flowability and uniformity, which is ideal for automated solid dispensing systems, allowing for the precise delivery of sub-milligram quantities of the catalyst. sigmaaldrich.com
The application of this compound in HTS is extensive, covering a wide range of cross-coupling reactions that are fundamental to the synthesis of complex organic molecules. These include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings. sigmaaldrich.com The ability to screen a single catalyst across such a diverse set of reactions underscores its utility and efficiency in HTS campaigns aimed at discovering new synthetic routes.
A typical HTS workflow involving this compound would utilize microtiter plates with numerous wells (e.g., 96, 384, or even 1536). wikipedia.org Each well can host a unique combination of substrates, reagents, and solvents, with the catalyst being dispensed by an automated system. This parallel setup allows for the rapid exploration of a vast reaction space to identify optimal conditions or novel transformations. wikipedia.org
Automated Reaction Optimization and Parallel Synthesis Methodologies
Automated reaction optimization and parallel synthesis are natural extensions of HTS, moving from the initial "hit" identification to the refinement of reaction conditions and the creation of compound libraries. nih.govslideshare.net this compound's characteristics make it an excellent candidate for these advanced methodologies.
Automated Reaction Optimization:
The process of optimizing a chemical reaction often involves the systematic variation of multiple parameters, such as temperature, solvent, base, and catalyst loading. u-strasbg.fr Automated platforms, often coupled with design of experiment (DoE) software or machine learning algorithms, can efficiently navigate this multidimensional parameter space. illinois.educhemrxiv.org
For instance, a closed-loop workflow can be employed where a robotic system performs a set of experiments based on initial conditions. illinois.edu The results are then analyzed, and a machine learning model suggests the next batch of experiments to perform, iteratively moving towards the optimal reaction conditions. illinois.edu The stability and broad applicability of this compound are advantageous in such systems, as it can be reliably employed across a wide range of conditions without significant degradation. sigmaaldrich.comalfachemic.com
A study on the heteroaryl Suzuki-Miyaura cross-coupling reaction demonstrated the use of an automated workflow to discover general reaction conditions. illinois.edu This involved screening a matrix of substrates against various palladium catalysts, including this compound, under different conditions. illinois.edu The data-guided approach allowed for the identification of conditions that significantly improved reaction yields compared to standard benchmarks. illinois.edu
Parallel Synthesis:
Parallel synthesis aims to produce a library of distinct, but structurally related, compounds simultaneously. slideshare.netrsc.org This is particularly valuable in medicinal chemistry for generating a diverse set of analogues of a lead compound for structure-activity relationship (SAR) studies. rsc.org
This compound can be effectively used in parallel synthesis setups where multiple reactions are run concurrently in separate reaction vessels. interchim.comradleys.com Its high activity allows for the use of low catalyst loadings, which simplifies purification and reduces costs, both crucial factors in library synthesis. alfachemic.com The reliability of this compound across a range of substrates ensures a higher success rate for the individual reactions within the parallel synthesis array.
| Parameter | Automated Reaction Optimization | Parallel Synthesis |
| Goal | Identify optimal reaction conditions | Create a library of compounds |
| Approach | Iterative experimentation and analysis | Simultaneous synthesis of multiple compounds |
| Role of this compound | Reliable catalyst across a wide range of conditions | Efficient catalyst for a diverse set of substrates |
| Key Advantage | Efficient exploration of reaction parameter space | Rapid generation of compound libraries |
Microscale and Nanoscale Catalysis Studies Utilizing this compound
The study of catalysis at the microscale and nanoscale provides fundamental insights into reaction mechanisms and can lead to the development of more efficient and selective catalytic systems. mdpi.comrsc.org
Microscale Catalysis:
Microfluidic reactors, or "lab-on-a-chip" systems, offer numerous advantages for studying catalysis, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to work with very small quantities of reagents. mdpi.commt.com These systems are well-suited for mechanistic studies and for the rapid screening of catalysts and reaction conditions.
The use of this compound in microfluidic systems allows for detailed investigations into its catalytic activity. For example, the effect of residence time, temperature, and reactant concentrations on reaction yield and selectivity can be precisely determined. mt.com Furthermore, the integration of analytical techniques, such as in-line spectroscopy, can provide real-time monitoring of the reaction progress. mt.com
Nanoscale Catalysis:
At the nanoscale, the properties of materials can change dramatically, and this is particularly true for catalysts. mdpi.com The synthesis of palladium nanoparticles is an active area of research, with the goal of creating catalysts with enhanced activity and selectivity. rsc.org While this compound is a homogeneous catalyst, studies on the formation and catalytic activity of palladium nanoparticles can provide valuable context for understanding its behavior.
For instance, research into the biotechnological synthesis of palladium nanoparticles has shown that microbes can be used to create highly active catalysts for cross-coupling reactions. rsc.org These "bio-Pd" nanoparticles can sometimes outperform commercial heterogeneous catalysts. rsc.org Understanding the surface chemistry and structure of these nanoparticles can inform the design of new generations of palladium catalysts, potentially including novel ligands or support materials.
The confinement of catalysts within nanoscale structures, such as the pores of a zeolite or the interior of a dendrimer, can also lead to unique catalytic properties. rsc.org These confined environments can influence the orientation of substrates and intermediates, leading to enhanced selectivity. rsc.org While specific studies on this compound in such systems are not widely reported, this represents a promising area for future research.
Development of Immobilized or Heterogenized this compound Systems for Practical Applications
A significant drawback of homogeneous catalysts like this compound is the difficulty in separating them from the reaction products, which can lead to product contamination and loss of the expensive catalyst. nih.govyoutube.com To address this, researchers are actively developing methods to immobilize or heterogenize these catalysts, combining the high activity and selectivity of homogeneous systems with the ease of separation of heterogeneous catalysts. rsc.orguva.nl
Immobilization Strategies:
One common approach is to anchor the catalyst to a solid support. This can be achieved through various methods, including:
Covalent Attachment: The ligand of the catalyst can be chemically modified to include a functional group that can be covalently bonded to the surface of a support material, such as silica, polymers, or magnetic nanoparticles.
Adsorption: The catalyst can be physically adsorbed onto the surface of a support. This is often a simpler method, but the catalyst may be prone to leaching from the support during the reaction.
Entrapment: The catalyst can be physically entrapped within the pores of a support material, such as a metal-organic framework (MOF) or a zeolite.
Heterogenized Systems in Flow Chemistry:
The use of immobilized catalysts is particularly advantageous in continuous flow chemistry systems. amt.ukvapourtec.comsyrris.com In a flow reactor, the reaction mixture is continuously passed through a column packed with the heterogenized catalyst. amt.uk This allows for continuous production, simplified product isolation, and straightforward catalyst recycling. amt.uk
For example, a heterogenized this compound catalyst could be packed into a flow reactor for use in a variety of cross-coupling reactions. The product stream would exit the reactor free of the catalyst, which remains in the column ready for further use. This approach not only improves the sustainability of the process but also allows for the integration of multiple reaction steps in a continuous sequence. syrris.com
Recyclable Catalytic Systems:
The development of recyclable catalytic systems is a key goal in green chemistry. nih.govnih.govresearchgate.net By immobilizing this compound, it becomes possible to recover and reuse the catalyst multiple times, significantly reducing waste and cost.
For example, if the catalyst is immobilized on magnetic nanoparticles, it can be easily separated from the reaction mixture using an external magnet. nih.gov The catalyst can then be washed and reused in subsequent reactions.
| Immobilization Method | Description | Advantages | Disadvantages |
| Covalent Attachment | Catalyst is chemically bonded to a support. | Strong attachment, low leaching. | Can be synthetically challenging. |
| Adsorption | Catalyst is physically adsorbed onto a support. | Simple to prepare. | Catalyst may leach from the support. |
| Entrapment | Catalyst is physically confined within a porous support. | Good for protecting the catalyst. | Diffusion limitations may affect reactivity. |
The development of robust and efficient immobilized this compound systems holds significant promise for making this powerful catalyst more practical and sustainable for large-scale industrial applications.
Future Perspectives and Emerging Trends in Brettphospdg4 Research
Expansion of Substrate Scope and Reaction Diversity for Novel Transformations
A primary avenue of future research lies in broadening the range of substrates and reaction types that can be effectively catalyzed by BrettPhosPdG4. While already known for its high reactivity, researchers are continuously pushing the boundaries to include more challenging and diverse coupling partners. This includes the use of sterically hindered, electronically deactivated, or otherwise unreactive substrates that have traditionally posed significant challenges for other catalytic systems.
The development of novel transformations is another key focus. This involves exploring the application of this compound in new types of cross-coupling reactions beyond the well-established Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The goal is to unlock new synthetic pathways to complex molecules that are currently difficult to access. researchgate.net This expansion of substrate scope and reaction diversity is crucial for the synthesis of new pharmaceuticals, agrochemicals, and materials with novel properties. researchgate.net
Table 1: Examples of Expanded Substrate Scope and Novel Transformations
| Reaction Type | Substrate Class | Product Class | Significance |
| C-N Coupling | Secondary Amines | Tertiary Amines | Access to complex amine architectures |
| C-S Coupling | Thiols | Thioethers | Synthesis of sulfur-containing compounds |
| C-P Coupling | Phosphines | Phosphonium Salts | Formation of phosphorus-carbon bonds |
| Fluorination | Aryl Halides | Aryl Fluorides | Introduction of fluorine into organic molecules |
Applications in Sustainable and Green Chemistry Initiatives
The principles of green and sustainable chemistry are increasingly influencing the direction of catalytic research. researchgate.netacs.orgcuestionesdefisioterapia.com this compound is well-positioned to contribute to these initiatives due to its high efficiency, which allows for lower catalyst loadings and often milder reaction conditions. atbuftejoste.com.ng Future research will likely focus on several key areas to enhance its green credentials.
One major goal is the development of reactions that can be performed in more environmentally benign solvents, such as water or bio-derived solvents, reducing the reliance on volatile organic compounds (VOCs). researchgate.netmdpi.com Another aspect is the pursuit of even higher atom economy by minimizing waste generation through the design of more efficient and selective reactions. researchgate.net The use of renewable feedstocks as starting materials in this compound-catalyzed reactions is also a growing area of interest, aligning with the broader shift towards a bio-based economy. researchgate.netatbuftejoste.com.ng By focusing on these aspects, researchers aim to develop synthetic processes that are not only efficient but also have a minimal environmental footprint. unep.org
Strategies for Catalyst Recycling and Reusability
The high cost of palladium and the specialized phosphine (B1218219) ligand in this compound makes catalyst recycling and reusability a critical area of research for industrial applications. catalysis.blogresearchgate.net Developing robust methods to recover and reuse the catalyst without significant loss of activity is essential for making processes economically viable and sustainable. researchgate.net4aircraft-project.eu
Several strategies are being explored to achieve this. One approach involves the immobilization of the this compound catalyst onto a solid support. researchgate.netnih.gov This allows for easy separation of the catalyst from the reaction mixture by simple filtration. nih.gov Another strategy is the use of biphasic catalysis, where the catalyst resides in a separate phase from the product, facilitating its recovery. mdpi.com Researchers are also investigating "boomerang" catalysis, where the catalyst is temporarily released into the reaction medium to perform its function and then recaptured by a support at the end of the reaction. nih.gov The development of these recycling strategies is crucial for the large-scale implementation of this compound in industrial processes. numberanalytics.com
Table 2: Comparison of Catalyst Recycling Strategies
| Strategy | Description | Advantages | Challenges |
| Immobilization on Solid Support | Catalyst is covalently or non-covalently attached to a solid material. nih.gov | Easy separation by filtration. nih.gov | Potential for reduced activity and leaching of the metal. |
| Biphasic Catalysis | Catalyst is dissolved in a solvent that is immiscible with the reaction products. mdpi.com | Simple phase separation for recovery. mdpi.com | Mass transfer limitations between phases can affect reaction rates. |
| "Boomerang" Catalysis | Catalyst is released from a support to react and then recaptured. nih.gov | Combines advantages of homogeneous and heterogeneous catalysis. | Requires careful design of the support and linker. |
Integration with Other Catalytic Systems in Multi-Catalytic Sequences
The concept of performing multiple catalytic transformations in a single reaction vessel, known as tandem or cascade catalysis, offers significant advantages in terms of efficiency and resource utilization. seqens.com Future research will likely explore the integration of this compound with other types of catalysts, such as biocatalysts, organocatalysts, or other transition metal catalysts, to create powerful multi-catalytic systems. seqens.comnih.gov
Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Probes
A deeper understanding of the reaction mechanism is crucial for optimizing catalyst performance and designing new and improved catalytic systems. Advanced spectroscopic and analytical techniques are playing an increasingly important role in providing real-time insights into the catalytic cycle of this compound. nih.gov
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and various forms of mass spectrometry are being employed to identify and characterize reactive intermediates and transition states. mdpi.comrsc.org These studies provide valuable information about the kinetics and thermodynamics of the catalytic process, helping to elucidate the factors that control catalyst activity and selectivity. rsc.org The data obtained from these in situ mechanistic probes will be invaluable for the rational design of next-generation catalysts with enhanced performance. nih.gov The development of new analytical tools will continue to be a driving force in advancing our understanding of complex catalytic systems. rsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for BrettPhosPdG4, and how can researchers optimize yield and purity?
- Methodological Answer : this compound synthesis typically involves ligand synthesis (BrettPhos) followed by palladium coordination. Key steps include:
Ligand Preparation : Purify BrettPhos via column chromatography (hexane/ethyl acetate) to ≥98% purity .
Coordination with Pd(0) : Conduct reactions under inert atmosphere (e.g., argon) using Pd₂(dba)₃ as a precursor. Monitor reaction progress via <sup>31</sup>P NMR to confirm ligand binding .
Purification : Isolate the catalyst via recrystallization (toluene/hexane) or HPLC (C18 column, acetonitrile/water gradient).
- Optimization : Use Design of Experiments (DoE) to vary solvent polarity, temperature, and ligand-to-Pd ratios. Track yield and purity using LC-MS and elemental analysis .
Q. How should researchers characterize this compound to confirm structural integrity and catalytic activity?
- Methodological Answer :
- Structural Analysis :
- X-ray Crystallography : Resolve Pd-ligand coordination geometry (e.g., bond lengths, angles).
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR to verify ligand integrity and absence of decomposition products .
- Catalytic Activity :
- Benchmark Reactions : Test cross-coupling efficiency (e.g., Buchwald-Hartwig amination) under standardized conditions (substrate scope, turnover frequency). Compare yields against literature controls .
Advanced Research Questions
Q. What computational methods are recommended to elucidate the mechanistic role of this compound in C–N bond formation?
- Methodological Answer :
- Density Functional Theory (DFT) : Model oxidative addition, transmetallation, and reductive elimination steps. Use B3LYP/6-31G(d) basis sets for lighter atoms and LANL2DZ for Pd .
- Kinetic Studies : Perform Eyring analysis to determine activation parameters (ΔH‡, ΔS‡). Compare experimental and computed energy barriers to validate mechanistic hypotheses .
- Example Table :
| Step | Computed ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
|---|---|---|
| Oxidative Addition | 12.3 | 13.1 ± 0.5 |
| Reductive Elimination | 8.7 | 9.2 ± 0.3 |
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?
- Methodological Answer :
- Controlled Variable Analysis : Compare reaction conditions (solvent, base, temperature) between studies. For example, DMF vs. toluene may alter Pd aggregation states .
- Substrate Scope Limitations : Test catalysts with sterically hindered substrates (e.g., ortho-substituted aryl halides) to identify selectivity bottlenecks .
- Data Normalization : Report turnover numbers (TON) instead of yields to account for stoichiometric vs. catalytic Pd usage .
Q. What strategies improve the reproducibility of this compound-mediated reactions in air-sensitive environments?
- Methodological Answer :
- Strict Schlenk Techniques : Use flame-dried glassware and degassed solvents. Monitor oxygen levels with an inline sensor (<10 ppm) .
- Catalyst Stabilization : Add stoichiometric ligands (e.g., BrettPhos) to suppress Pd nanoparticle formation. Confirm homogeneity via dynamic light scattering (DLS) .
Data Contradiction Analysis Framework
For conflicting results (e.g., catalytic activity disparities):
Replicate Experiments : Repeat studies using identical protocols from source literature .
Cross-Validate Analytical Methods : Compare HPLC, GC-MS, and <sup>19</sup>F NMR data for product quantification .
Meta-Analysis : Aggregate datasets from multiple studies to identify outliers or systematic biases (e.g., solvent purity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
